Rhodium-catalyzed tandem cyclization–cycloaddition reactions of enynebenzaldehydes: construction of polycyclic ring systems†

Chemical Communications Pub Date: 2005-07-29 DOI: 10.1039/B506003F

Abstract

o-(1,6-Enynyl)benzaldehydes underwent a novel mode of cycloaddition using Rh(I)-precatalyst, via [3 + 2] cycloaddition of presumed dipolar carbonyl ylide intermediate generated by Rh-catalyst and the utility of this mechanistically intriguing enyne cyclization can be found in a number of polycyclic natural product skeletons.

Graphical abstract: Rhodium-catalyzed tandem cyclization–cycloaddition reactions of enynebenzaldehydes: construction of polycyclic ring systems
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